molecular formula C8H9Cl2NO B8127833 2,4-Dichloro-6-(dimethylamino)phenol

2,4-Dichloro-6-(dimethylamino)phenol

Cat. No.: B8127833
M. Wt: 206.07 g/mol
InChI Key: NHIPVBIHQAXTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(dimethylamino)phenol is a chemical compound characterized by its molecular structure, which includes two chlorine atoms, a dimethylamino group, and a phenol group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(dimethylamino)phenol typically involves the chlorination of phenol derivatives followed by the introduction of the dimethylamino group. One common method is the reaction of 2,4-dichlorophenol with dimethylamine under specific conditions, such as elevated temperature and pressure, in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(dimethylamino)phenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.

  • Substitution: The dimethylamino group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may require nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation can yield quinones, which are important in dye and pigment synthesis.

  • Reduction can produce less chlorinated phenols, which may have different biological activities.

Scientific Research Applications

2,4-Dichloro-6-(dimethylamino)phenol has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may have biological activity, such as antimicrobial or antioxidant properties, making it useful in studying biological systems.

  • Medicine: It may serve as a precursor or intermediate in the synthesis of drugs that target specific diseases or conditions.

  • Industry: Its unique properties can be exploited in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-(dimethylamino)phenol exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may interact with bacterial cell walls or enzymes, disrupting their function. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

2,4-Dichloro-6-(dimethylamino)phenol can be compared with other similar compounds, such as:

  • 2,4-Dichlorophenol: Lacks the dimethylamino group, resulting in different reactivity and properties.

  • 2,6-Dichloro-4-(dimethylamino)phenol: Similar structure but with different positions of the chlorine atoms and dimethylamino group, leading to variations in chemical behavior.

  • 2,4-Dichloro-6-(methylamino)phenol: Similar to the target compound but with a single methyl group instead of dimethylamino, affecting its reactivity and applications.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

2,4-dichloro-6-(dimethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c1-11(2)7-4-5(9)3-6(10)8(7)12/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIPVBIHQAXTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.